molecular formula C22H19N5O2 B2691461 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097894-68-1

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline

Cat. No. B2691461
CAS RN: 2097894-68-1
M. Wt: 385.427
InChI Key: IIRJFRZVLRLMFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has been synthesized by glyoxal and ammonia . Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .


Chemical Reactions Analysis

The Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, which provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Scientific Research Applications

Future Directions

The compound “2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline” offers immense potential in various applications due to its unique properties. Future research could focus on exploring its potential applications in different fields, including drug development, given the broad range of biological activities exhibited by similar compounds .

properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-22(16-5-3-6-17(13-16)27-11-4-10-24-27)26-12-9-18(15-26)29-21-14-23-19-7-1-2-8-20(19)25-21/h1-8,10-11,13-14,18H,9,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRJFRZVLRLMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline

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